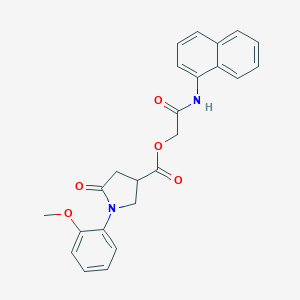
2-(1-Naphthylamino)-2-oxoethyl 1-(2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Naphthylamino)-2-oxoethyl 1-(2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate, also known as NAO, is a synthetic compound that has been widely used in scientific research. NAO is a potent inhibitor of mitochondrial complex I, which plays a crucial role in cellular energy production.
Mechanism of Action
2-(1-Naphthylamino)-2-oxoethyl 1-(2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate acts as a potent inhibitor of mitochondrial complex I by binding to the ubiquinone-binding site of the enzyme. This results in the inhibition of electron transfer from NADH to ubiquinone, leading to a decrease in mitochondrial respiration and ATP production. This compound has also been shown to induce the production of reactive oxygen species (ROS), which can lead to oxidative stress and cell death.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of mitochondrial respiration, the induction of ROS production, and the activation of cell death pathways. This compound has also been shown to have neuroprotective effects in animal models of Parkinson's disease and stroke, suggesting its potential therapeutic applications.
Advantages and Limitations for Lab Experiments
2-(1-Naphthylamino)-2-oxoethyl 1-(2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate has several advantages for lab experiments, including its potent inhibitory effect on mitochondrial complex I, its ability to induce ROS production, and its neuroprotective effects. However, this compound has some limitations, including its potential toxicity and the need for careful dosing and administration.
Future Directions
There are several future directions for the use of 2-(1-Naphthylamino)-2-oxoethyl 1-(2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate in scientific research. One potential direction is the development of novel derivatives of this compound with improved potency and selectivity for complex I inhibition. Another direction is the investigation of the role of complex I inhibition in the pathogenesis of various diseases, including cancer, neurodegenerative disorders, and metabolic diseases. Finally, the therapeutic potential of this compound and its derivatives should be further explored in preclinical and clinical studies.
Synthesis Methods
2-(1-Naphthylamino)-2-oxoethyl 1-(2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate can be synthesized through a multistep process involving the condensation of 2-naphthylamine and 2-oxoethyl acrylate, followed by the reaction with 1-(2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylic acid. The final product is obtained through purification and crystallization.
Scientific Research Applications
2-(1-Naphthylamino)-2-oxoethyl 1-(2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate has been widely used in scientific research to study the role of mitochondrial complex I in various cellular processes, including energy metabolism, oxidative stress, and cell death. This compound has been shown to be an effective tool to investigate the function of complex I in different cell types, including neurons, cardiomyocytes, and cancer cells.
properties
Molecular Formula |
C24H22N2O5 |
|---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
[2-(naphthalen-1-ylamino)-2-oxoethyl] 1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C24H22N2O5/c1-30-21-12-5-4-11-20(21)26-14-17(13-23(26)28)24(29)31-15-22(27)25-19-10-6-8-16-7-2-3-9-18(16)19/h2-12,17H,13-15H2,1H3,(H,25,27) |
InChI Key |
XQOABMBOBQVUCF-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CC(CC2=O)C(=O)OCC(=O)NC3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
COC1=CC=CC=C1N2CC(CC2=O)C(=O)OCC(=O)NC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![2-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270824.png)
![6-bromo-N-[4-(3,5-dimethylphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270826.png)
![6-bromo-N-(2,3-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270832.png)
![6-bromo-N-(3,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270834.png)
![6-bromo-N-(2,5-dimethoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270835.png)